molecular formula C21H21N3O4S2 B2610691 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 941977-04-4

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2610691
CAS No.: 941977-04-4
M. Wt: 443.54
InChI Key: PMRPKDDPOKTHJM-DQRAZIAOSA-N
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a complex molecular structure with a benzothiazole core, a dimethylsulfamoyl group, and a prop-2-yn-1-yl (propargyl) side chain, which may serve as a potential handle for further chemical modification via click chemistry. Benzothiazole scaffolds are widely recognized for their diverse biological activities and have been extensively investigated as core structures in compounds with antitumor, antifungal, and antibacterial properties . Furthermore, related benzothiazole-carboxamide compounds have been documented in patent literature for potential use in the treatment of pain, highlighting the therapeutic relevance of this chemical class . The specific structural motifs present in this molecule, including the ethoxy and propargyl substituents, suggest it may be designed as a targeted inhibitor for specific enzymatic pathways, such as protein kinases, which are critical targets in oncology and other disease areas . Its rigid, planar structure also makes benzothiazole derivatives candidates for study in materials science, particularly in the development of nonlinear optical (NLO) materials and fluorescent probes, as the functionalization of the benzothiazole ring can profoundly influence solid-state packing and electronic properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific and patent literature for comprehensive data on handling, storage, and potential applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-5-13-24-18-12-9-16(28-6-2)14-19(18)29-21(24)22-20(25)15-7-10-17(11-8-15)30(26,27)23(3)4/h1,7-12,14H,6,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRPKDDPOKTHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various cancer cell lines, its mechanism of action, and relevant structure-activity relationships.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzamide core, a dimethylsulfamoyl group, and a benzothiazole moiety, which are known to contribute to various biological activities. The general formula can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines
A study evaluated the effects of related benzothiazole compounds on human cancer cell lines A431 (epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299. The results demonstrated that at concentrations of 1, 2, and 4 μM, these compounds induced apoptosis and arrested the cell cycle, leading to reduced proliferation rates.

CompoundCell LineConcentration (μM)Effect
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Reduced proliferation

The mechanism underlying these effects appears to involve the modulation of inflammatory factors such as IL-6 and TNF-α, which were significantly downregulated in treated cells compared to controls .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Anti-inflammatory Effects : By modulating cytokine production, it reduces inflammation associated with tumor progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole nucleus can enhance anticancer activity. For instance:

  • Substituents at the 6-position : The ethoxy group has been shown to improve solubility and bioavailability.
  • Dimethylsulfamoyl Group : This moiety enhances binding affinity to target proteins involved in cancer progression.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. The presence of the benzothiazole moiety is known to enhance biological activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Mcl-1 Inhibition

Research indicates that derivatives of benzothiazole compounds, including those similar to (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been identified as inhibitors of Mcl-1, a protein that plays a crucial role in cancer cell survival. In vitro studies demonstrated that these compounds could reduce Mcl-1 levels, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Another significant application is in antimicrobial research. The compound's structure suggests potential efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide group is particularly known for its antibacterial properties.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans10 µg/mL

Pesticide Development

The compound has potential applications in developing novel pesticides. Its structural components may offer enhanced efficacy against pests while reducing environmental impact. Research into similar compounds has shown promise in targeting specific pest species without harming beneficial insects.

Case Study: Insecticidal Activity

A study focusing on the insecticidal properties of benzothiazole derivatives found that certain modifications could lead to increased toxicity against common agricultural pests such as aphids and beetles. The incorporation of the ethoxy and propynyl groups was particularly noted for enhancing activity .

Polymer Chemistry

In materials science, this compound can be utilized as a functional additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it an attractive candidate for high-performance materials.

Data Table: Material Properties

PropertyValueTest Method
Thermal Stability300 °CTGA
Tensile Strength45 MPaASTM D638
Elongation at Break10%ASTM D638

Comparison with Similar Compounds

Thiazole-Quinolinium Derivatives ()

Compounds like 2-((E)-4-hydroxystyryl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (4c2) exhibit:

  • Quinolinium cores instead of benzamide, enabling π-π stacking interactions for DNA intercalation .
  • Morpholinopropyl/pyrrolidinyl groups that enhance solubility and cellular uptake .
  • Demonstrated antibacterial activity (MIC values: 2–8 µg/mL), suggesting the target compound may share bioactivity if similarly substituted .

Thiadiazole Derivatives ()

Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature:

  • Thiadiazole cores with acryloyl groups, enabling conjugation with biomolecules .
  • IR absorption bands at 1638–1690 cm⁻¹ (C=O), comparable to the target compound’s carbonyl vibrations .

Spectral Characterization (Inferred from Analogous Compounds)

  • IR : Expected C=O (1660–1680 cm⁻¹), C=S (1240–1255 cm⁻¹), and NH (3150–3300 cm⁻¹) bands .
  • NMR : Distinct signals for ethoxy (–OCH₂CH₃, δ 1.3–1.4 ppm), propargyl (–C≡CH, δ 2.1–2.3 ppm), and dimethylsulfamoyl (–N(CH₃)₂, δ 2.8–3.0 ppm) groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how are intermediates validated?

  • Methodology : A multi-step approach is typically employed, starting with functionalization of the benzothiazole core. Key steps include:

  • Amidation : Coupling the benzamide moiety using reagents like EDCI/HOBt or DCC ( ).
  • Alkyne Introduction : Prop-2-yn-1-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling ( ).
  • Characterization : Validate intermediates via 1H/13C NMR (e.g., confirming Z-configuration through coupling constants) and ESI-MS for mass verification ( ).
    • Critical Note : Monitor reaction progress using HPLC (≥98% purity threshold) to ensure minimal byproducts ( ).

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H NMR resolves substituent environments (e.g., ethoxy group at δ 1.3–1.5 ppm, propynyl protons at δ 2.1–2.3 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfamoyl groups ( ).
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., C27H25N3O4S2 requires exact mass 543.12; compare with observed m/z) ( ).
  • HPLC : Assess purity (>95%) and detect stereoisomeric impurities ( ).

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

  • Initial Screens :

  • Anticancer Activity : Use migration/invasion assays (e.g., Boyden chamber) with metastatic cancer cell lines (IC50 determination) ( ).
  • Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates ().
  • Cytotoxicity : MTT assay in normal cell lines to assess selectivity ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during the final coupling step?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, ACN) improve solubility of intermediates ( ).
  • Catalyst Screening : Test copper(I) iodide or Pd(PPh3)4 for alkyne coupling efficiency ( ).
  • Temperature Control : Reflux (100°C) vs. room temperature; higher temps may accelerate kinetics but risk decomposition ( ).
    • Design of Experiments (DoE) : Use response surface methodology to model interactions between variables (e.g., solvent, catalyst loading) ( ).

Q. How do electronic effects of substituents (e.g., ethoxy, propynyl) influence biological activity and metabolic stability?

  • Substituent Impact :

  • Ethoxy Group : Enhances lipophilicity (logP) and membrane permeability but may reduce metabolic stability due to cytochrome P450 oxidation ().
  • Propynyl Moiety : Stabilizes the Z-configuration via steric hindrance and participates in click chemistry for targeted delivery ( ).
    • Experimental Validation : Compare analogs (e.g., ethoxy vs. methoxy) in pharmacokinetic studies (plasma half-life, clearance) ().

Q. How can contradictions between computational predictions (e.g., solubility) and experimental data be resolved?

  • Resolution Strategies :

  • Solubility Analysis : Use HPLC-UV to measure equilibrium solubility in PBS vs. simulated biological fluids. Adjust co-solvents (e.g., DMSO) if discrepancies arise ( ).
  • Density Functional Theory (DFT) : Recalculate solvation free energies with explicit solvent models (e.g., SMD) to refine predictions ( ).
  • Statistical Modeling : Apply multivariate regression to identify outliers in datasets ( ).

Methodological Considerations

  • Stereochemical Integrity : Ensure Z-configuration via NOESY (nuclear Overhauser effect) correlations between benzamide and propynyl groups ( ).
  • Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative liabilities ( ).
  • Biological Mechanism : Use SAR (Structure-Activity Relationship) studies to correlate substituent modifications with efficacy (e.g., trifluoromethyl analogs in ).

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